3-(prop-2-en-1-yl)-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-2-11-24-17(25)15-5-3-4-6-16(15)23-18(24)27-12-13-7-9-14(10-8-13)26-19(20,21)22/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBJFUDWSKBGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a trifluoromethoxy unit, which is known to decrease the homo and lumo energy levels when introduced in the side chain of polydithienylpyrroles.
Mode of Action
Compounds with a trifluoromethoxy unit have been shown to exhibit electrochromic behaviors. This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
The compound’s electrochromic properties suggest it may influence pathways related to electron transfer and redox reactions.
Biological Activity
3-(prop-2-en-1-yl)-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer effects, antibacterial activity, and other relevant biological activities.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for various biological activities. Its structure includes:
- Molecular Formula : C₁₃H₁₃F₃N₂OS
- Molecular Weight : 304.27 g/mol
- Functional Groups : Thiol group at the C-2 position and a trifluoromethoxy group attached to the phenyl ring.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro studies reported that the compound induced apoptosis in these cell lines. The mechanism involves:
- Caspase Activation : Increased caspase-7 activity was observed, indicating the initiation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry results showed an accumulation of cells in the sub-G1 phase, suggesting that the compound effectively triggers apoptotic cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.0 | Apoptosis via caspase activation |
| HepG2 | 15.5 | Cell cycle arrest |
| A549 | 12.3 | Induction of apoptosis |
Antibacterial Activity
The antibacterial potential of quinazolinone derivatives has been explored, with some showing efficacy against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, related studies indicate that modifications to the quinazolinone structure can enhance antibacterial properties.
Case Studies
- Study on Quinazolinone Derivatives : A study evaluated various derivatives against a panel of cancer cell lines and reported that certain structural modifications significantly increased cytotoxicity. The presence of a thiol group was particularly noted for enhancing activity against MCF-7 cells .
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by quinazolinone derivatives. It was found that compounds with similar structures could modulate Bcl-2 family proteins, promoting apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Comparisons
Quinazolin-4-one derivatives share a bicyclic framework but differ in substituents and saturation patterns:
Key Observations :
- The sulfanyl group in the target compound differs from the sulfanylidene (thiocarbonyl) group in , altering hydrogen-bonding capabilities .
Substituent Effects on Physicochemical Properties
Crystallographic and Computational Studies
- The planar fused-ring system in ’s tetrahydroquinazolinone facilitates intermolecular N–H⋯O hydrogen bonding, stabilizing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
